Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17FN2O7S and its molecular weight is 448.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Studies on compounds with similar structural motifs often focus on their synthesis, highlighting the diverse methodologies employed to create complex molecules. For instance, Mizuno et al. (2006) explored the syntheses of metabolites of a closely related compound, emphasizing the use of methanesulfonyl as a protective group to enable a simpler synthetic route in high yield. This approach could be relevant for synthesizing or modifying compounds like ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, underscoring the importance of protective groups in complex organic synthesis (Mizuno et al., 2006).
Antimicrobial Activity
Research on derivatives of structurally similar compounds has identified potential antimicrobial activities. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that some synthesized compounds exhibited significant antimicrobial properties, suggesting that this compound could also be explored for antimicrobial applications (Sarvaiya et al., 2019).
Potential Drug Development
Compounds with complex heterocyclic structures often serve as key intermediates or active components in drug development. Tiwari et al. (2018) synthesized novel chromone-pyrimidine coupled derivatives and assessed their antimicrobial activity, enzyme assay, docking study, and toxicity. Their findings highlight the compound's potent antibacterial properties and non-cytotoxic nature, suggesting a potential pathway for developing new drugs (Tiwari et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(12-18(24)23(22-19)13-7-5-4-6-8-13)30-31(26,27)14-9-10-16(28-2)15(21)11-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPOZVDTUWNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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